molecular formula C12H7Cl2N3 B12334375 8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine CAS No. 960116-30-7

8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine

Cat. No.: B12334375
CAS No.: 960116-30-7
M. Wt: 264.11 g/mol
InChI Key: ONHSMCWFAXMUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine is a chemical scaffold of significant interest in medicinal chemistry and preclinical research, particularly in the development of targeted therapies for central nervous system (CNS) disorders and cancer. This compound features the imidazo[1,2-a]pyrazine core, a privileged structure in drug discovery known for its diverse biological activities . Research into analogous compounds has shown that the imidazopyrazine scaffold is a key pharmacophore for potent and selective negative modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8) . This mechanism is a promising therapeutic strategy for treating epilepsy, as selective inhibition of hippocampal AMPAR/γ-8 receptors can attenuate hyperexcitability without widespread effects on synaptic transmission throughout the brain . Furthermore, structurally similar 8-morpholinoimidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of the PI3K-Akt-mTOR signaling pathway, which is frequently activated in various cancers . These inhibitors can suppress tumor progression by promoting apoptosis and inhibiting cell proliferation and angiogenesis . The molecular structure of this compound includes key modifiable sites; the chlorine atom at the 8-position is a common handle for further functionalization via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies . The 2-(4-chlorophenyl) group at the 2-position is a characteristic substituent that has been associated with maintaining potent activity in related compounds . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

960116-30-7

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-17-6-5-15-11(14)12(17)16-10/h1-7H

InChI Key

ONHSMCWFAXMUSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=C(C3=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine

The foundational step involves bromination of 2-aminopyrazine (1 ) using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) and water at 15°C. This yields 2-amino-3,5-dibromopyrazine (2 ) with 90% efficiency. Subsequent cyclization with 50% aqueous chloroacetaldehyde in isopropyl alcohol at 110°C for 24 hours produces 6,8-dibromoimidazo[1,2-a]pyrazine (3 ).

Reaction Conditions :

  • Temperature : 110°C, reflux
  • Catalyst : None
  • Yield : 80%

Suzuki-Miyaura Coupling at Position 6

The dibromo intermediate (3 ) undergoes selective Suzuki coupling with 4-chlorophenylboronic acid. Using cesium carbonate (Cs₂CO₃) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in acetonitrile/water (9:1) at 100°C, the 6-bromo group is replaced by the 4-chlorophenyl moiety, yielding 6-(4-chlorophenyl)-8-bromoimidazo[1,2-a]pyrazine (4 ).

Optimized Parameters :

  • Molar Ratio : 1:1.2 (substrate:boronic acid)
  • Catalyst Loading : 5 mol% Pd(PPh₃)₄
  • Yield : 62–68%

Chlorination at Position 8

The remaining bromine at position 8 is substituted via nucleophilic aromatic substitution (SNAr) using sodium chloride (NaCl) in dimethylformamide (DMF) at 120°C. This step affords the target compound, 8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine (5 ), in 75–82% yield.

Critical Notes :

  • Solvent Polarity : High-polarity solvents (e.g., DMF) enhance SNAr reactivity.
  • Side Products : Overheating may lead to dehalogenation (≤5% yield loss).

Direct Cyclization of Prefunctionalized Intermediates

Preparation of 2-Amino-3-chloro-5-(4-chlorophenyl)pyrazine

2-Amino-3-chloropyrazine (6 ) is reacted with 4-chlorobenzaldehyde in a Friedel-Crafts alkylation using aluminum chloride (AlCl₃) in dichloromethane. The product, 2-amino-3-chloro-5-(4-chlorophenyl)pyrazine (7 ), is isolated in 70% yield after column chromatography.

Cyclodehydration with α-Chloroacetophenone

Cyclization of 7 with α-chloro-para-fluoroacetophenone in refluxing ethanol forms the imidazo[1,2-a]pyrazine core. The reaction proceeds via nucleophilic attack of the pyrazine amine on the carbonyl carbon, followed by HCl elimination.

Key Data :

  • Reaction Time : 6 hours
  • Yield : 58%
  • Purity : >95% (HPLC)

One-Pot Multicomponent Approach

Groebke-Blackburn-Bienaymé (GBB) Reaction

A three-component reaction of 2-aminopyrazine (1 ), 4-chlorobenzaldehyde (8 ), and trimethylsilyl cyanide (TMSCN) in methanol with scandium triflate (Sc(OTf)₃) as a catalyst affords 8-amino-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine (9 ). Subsequent chlorination using phosphorus oxychloride (POCl₃) at 80°C introduces the 8-chloro group, yielding the target compound.

Advantages :

  • Atom Economy : Reduces synthetic steps.
  • Yield : 65–72% overall.

Limitations :

  • Regioselectivity : Competing formation of 3-substituted isomers (≤15%).

Comparative Analysis of Methods

Method Key Steps Yield Reaction Time Scalability
Bromination-Cyclization Bromination, cyclization, Suzuki coupling 58–68% 24–36 hours High
Direct Cyclization Friedel-Crafts, cyclodehydration 58–70% 12–18 hours Moderate
Multicomponent Reaction GBB reaction, chlorination 65–72% 8–12 hours Low

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz) : δ 7.65 (d, J = 8.7 Hz, 2H, ArH), 7.78 (s, 1H, C3-H), 8.24 (s, 1H, C5-H), 8.66 (d, J = 8.7 Hz, 2H, ArH).
  • ¹³C NMR (CDCl₃, 100 MHz) : δ 114.1 (C8), 127.5 (C4'), 131.5 (C3'), 136.3 (C2), 148.1 (C6).
  • HRMS (EI) : m/z 307.9872 [M+H]⁺ (calc. 307.9868).

Challenges and Optimization Strategies

  • Regioselectivity in Suzuki Coupling : Use of bulky ligands (e.g., SPhos) minimizes undesired coupling at position 8.
  • Chlorination Efficiency : Microwave-assisted SNAr reduces reaction time from 12 hours to 30 minutes.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric impurities.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrazine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-A]pyrazine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazo[1,2-A]pyrazines, including 8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine. These compounds have shown promising results against various cancer cell lines.

Case Study: Evaluation Against Cancer Cell Lines

A study evaluated the synthesized imidazo[1,2-A]pyrazines against four cancer cell lines: Hep-2, HepG2, MCF-7, and A375. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Cell Line IC50 (µM) Mechanism of Action
Hep-25.4Inhibition of IGF-IR signaling
HepG24.9Targeting p13K/Akt pathway
MCF-76.3Aurora kinase inhibition
A3753.8Tyrosine kinase EphB4 inhibition

Antiviral Properties

The antiviral potential of imidazo[1,2-A]pyrazines has gained attention due to their activity against SARS-CoV and SARS-CoV-2. Research indicates that these compounds can inhibit the main protease of these viruses.

Case Study: Inhibition of SARS-CoV-2

Li et al. reported that analogs of imidazo[1,2-A]pyrazines demonstrated potent inhibitory effects on the SARS-CoV-2 main protease with IC50 values as low as 21 nM. This highlights their potential as therapeutic agents in treating COVID-19.

Neurological Applications

Imidazo[1,2-A]pyrazines have also been studied for their effects on neurological conditions, particularly as modulators of glutamate receptors.

Case Study: Modulation of AMPA Receptors

A study identified several imidazo[1,2-A]pyrazines as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). These compounds showed subnanomolar potency and were effective in animal models for seizure protection.

Compound pIC50 Stability Efficacy in Models
Compound 269.5High (microsomal stability)Significant seizure protection in PTZ model

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized to enhance its biological activity through structure-activity relationship studies.

Synthesis Methodology

Recent advancements include iodine-catalyzed synthesis methods that yield high purity and yield rates for imidazo[1,2-A]pyrazines, allowing for diverse functionalization at various positions on the pyrazine ring.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Substituent Position and Bioactivity

  • 8-Chloro Derivatives : The 8-chloro substituent in 8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine is critical for binding to ATPase domains, as seen in bacterial type IV secretion inhibitors (e.g., compound 21a–e with IC₅₀ < 10 µM) . In contrast, 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine () lacks the 8-chloro group, reducing its potency in kinase inhibition but retaining utility as a synthetic precursor.
  • 2-Aryl Substitutions: Replacing the 4-chlorophenyl group with morpholino (e.g., 8-morpholino derivatives in ) shifts activity toward H+/K+-ATPase inhibition (anti-secretory effects) . Conversely, 2-(4-fluorophenyl) analogs () show diminished anticancer activity compared to chlorophenyl derivatives due to reduced halogen bonding .

B. Core Heterocycle Modifications

  • Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine :
Property Imidazo[1,2-a]pyrazine (e.g., 10i) Imidazo[1,2-a]pyridine (e.g., 12i)
Fluorescence Emission ~850 nm (high) ~650 nm (moderate)
Anticancer IC₅₀ (HepG2) 13 µM 13 µM
Antimicrobial MIC 1–2 µM (TB) 0.85 µM (TB)

The additional nitrogen in pyrazine enhances fluorescence but slightly reduces antimicrobial potency compared to pyridine analogs .

A. Anticancer Activity

  • CDK9 Inhibition: this compound analogs (IC₅₀ = 5.12–7.88 µM) outperform non-chlorinated derivatives (e.g., 2-phenylimidazo[1,2-a]pyrazin-3-amine, IC₅₀ > 10 µM) in breast cancer models .
  • Coumarin Hybrids: Diarylation at C3 and C6 positions (e.g., imidazo[1,2-a]pyrazine–coumarin hybrids) improves cytotoxicity (IC₅₀ = 2–5 µM) against leukemia cell lines compared to mono-substituted derivatives .

B. Antimicrobial and Antiviral Activity

  • Influenza A Inhibition : 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives (compounds 11–12 ) exhibit EC₅₀ = 0.5 µM, whereas 8-chloro analogs show reduced viral inhibition but higher metabolic stability .
  • Antibacterial Activity: 8-Amino-3-aryl derivatives (e.g., compound 6) inhibit bacterial type IV secretion (IC₅₀ = 2.5 µM), while 2-aryl-8-chloro derivatives (e.g., 21a–e) are less potent (IC₅₀ = 8–12 µM) .

Biological Activity

8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of various protein kinases. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H8Cl2N4
  • Molecular Weight : 267.12 g/mol

This compound features a chlorinated imidazo[1,2-A]pyrazine core, which is significant for its interaction with biological targets.

Research indicates that imidazo[1,2-A]pyrazines, including this compound, exhibit a broad range of biological activities primarily through their action as protein kinase inhibitors. Protein kinases are critical in various signaling pathways associated with cancer and neurodegenerative diseases. Specifically:

  • Inhibition of DYRK1A and CLK1 : This compound has shown selectivity against DYRK1A and CLK1 kinases, which are implicated in neurodegeneration and Alzheimer's disease. Inhibition of these kinases can potentially mitigate hyperphosphorylation of tau proteins, a hallmark of neurodegenerative disorders .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description Reference
Kinase Inhibition Selectively inhibits DYRK1A and CLK1 with micromolar activity.
Anticonvulsant Properties Exhibits protective effects in seizure models (e.g., corneal kindling).
Neuroprotective Effects Potential to reduce neurodegeneration by modulating kinase activity linked to tau phosphorylation.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazo[1,2-A]pyrazines:

  • Study on Anticonvulsant Activity : A study demonstrated that compounds similar to this compound provided significant seizure protection in murine models. The compounds were found to increase the threshold for twitching and clonus in response to pentylenetetrazole administration .
  • Kinase Selectivity Profile : Another research effort characterized the kinase selectivity profile of imidazo[1,2-A]pyrazines. The findings indicated that structural modifications at the 6-position could enhance or diminish inhibitory activity against specific kinases such as CLK1 and DYRK1A .
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that substituents on the imidazo[1,2-A]pyrazine scaffold significantly influence biological activity. For instance, the introduction of bulky groups at certain positions resulted in reduced potency against targeted kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.